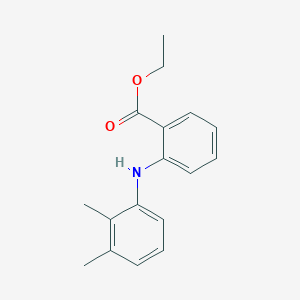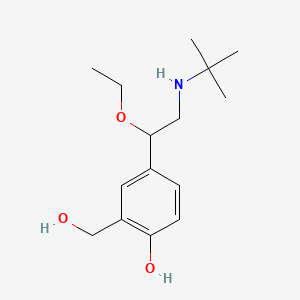
4-(2-(Tert-butylamino)-1-ethoxyethyl)-2-(hydroxymethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(Tert-butylamino)-1-ethoxyethyl)-2-(hydroxymethyl)phenol is a complex organic compound that features a phenolic structure with various functional groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Tert-butylamino)-1-ethoxyethyl)-2-(hydroxymethyl)phenol typically involves multiple steps:
Starting Materials: The synthesis begins with a phenol derivative, which is then subjected to a series of reactions to introduce the tert-butylamino and ethoxyethyl groups.
Reaction Conditions: The reactions are carried out under controlled conditions, often requiring specific temperatures, solvents, and catalysts to ensure the desired product is obtained.
Purification: After the synthesis, the compound is purified using techniques such as recrystallization or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing cost-effective purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(Tert-butylamino)-1-ethoxyethyl)-2-(hydroxymethyl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxymethyl group to a methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while substitution can introduce various functional groups onto the phenolic ring.
Applications De Recherche Scientifique
4-(2-(Tert-butylamino)-1-ethoxyethyl)-2-(hydroxymethyl)phenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be studied for its interactions with biological molecules and potential bioactivity.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antioxidant properties, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 4-(2-(Tert-butylamino)-1-ethoxyethyl)-2-(hydroxymethyl)phenol involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may interact with enzymes or receptors, modulating their activity and influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-(Dimethylamino)-1-ethoxyethyl)-2-(hydroxymethyl)phenol
- 4-(2-(Tert-butylamino)-1-methoxyethyl)-2-(hydroxymethyl)phenol
- 4-(2-(Tert-butylamino)-1-ethoxyethyl)-2-(methyl)phenol
Uniqueness
4-(2-(Tert-butylamino)-1-ethoxyethyl)-2-(hydroxymethyl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C15H25NO3 |
|---|---|
Poids moléculaire |
267.36 g/mol |
Nom IUPAC |
4-[2-(tert-butylamino)-1-ethoxyethyl]-2-(hydroxymethyl)phenol |
InChI |
InChI=1S/C15H25NO3/c1-5-19-14(9-16-15(2,3)4)11-6-7-13(18)12(8-11)10-17/h6-8,14,16-18H,5,9-10H2,1-4H3 |
Clé InChI |
SGBAUBSREHYXKC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CNC(C)(C)C)C1=CC(=C(C=C1)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


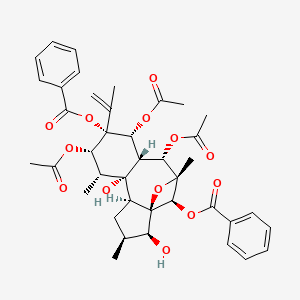
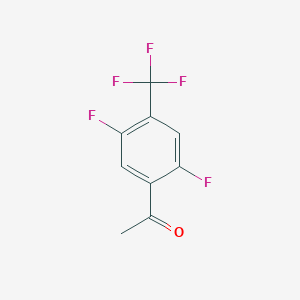
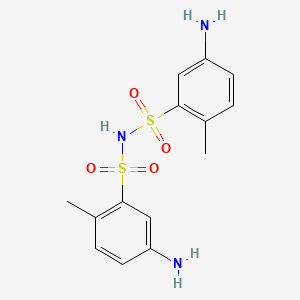

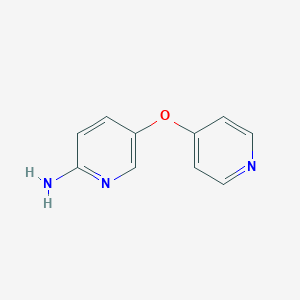


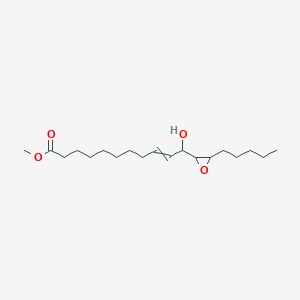
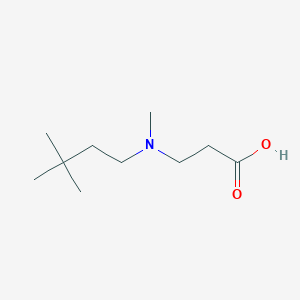
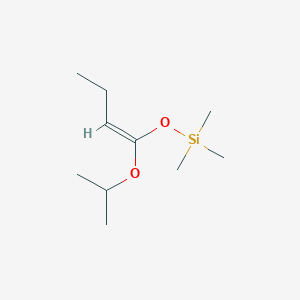
![2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propan-1-ol dihydrochloride](/img/structure/B13445537.png)
![(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;bromide](/img/structure/B13445541.png)

